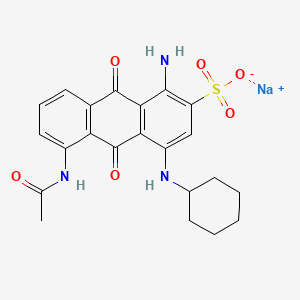
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including acetamido, amino, cyclohexylamino, and sulfonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the naphthalene core, followed by the introduction of the acetamido and amino groups. The cyclohexylamino group is then added through a substitution reaction, and the sulfonic acid group is introduced via sulfonation. The final step involves the formation of the monosodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid: Lacks the monosodium salt form.
5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid disodium salt: Contains two sodium ions instead of one.
Uniqueness
The uniqueness of 5-Acetamido-1-amino-4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-2-naphthalenesulfonic acid monosodium salt lies in its specific combination of functional groups and the presence of a single sodium ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
6370-63-4 |
|---|---|
Fórmula molecular |
C22H22N3NaO6S |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
sodium;5-acetamido-1-amino-4-(cyclohexylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H23N3O6S.Na/c1-11(26)24-14-9-5-8-13-17(14)22(28)18-15(25-12-6-3-2-4-7-12)10-16(32(29,30)31)20(23)19(18)21(13)27;/h5,8-10,12,25H,2-4,6-7,23H2,1H3,(H,24,26)(H,29,30,31);/q;+1/p-1 |
Clave InChI |
AVLDEEHWRJREJS-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=C(C=C3NC4CCCCC4)S(=O)(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















